molecular formula C21H18I2O5 B8651930 2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid CAS No. 147030-47-5

2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid

Cat. No. B8651930
M. Wt: 604.2 g/mol
InChI Key: BBJNWOVHBXFYFH-UHFFFAOYSA-N
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Patent
US05567728

Procedure details

A mixture of 2-n-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran 1.0 g (1.83 mmol) and potassiumcarbonate 0.56 g (4 mmol) in aceton (dry) 100 ml, α-brom ethylacetate 1.0 g (12 mmol) was added, and the solution was extracted with 100 ml water. The organic layer was evaporated to dryness and the yellow rest was dissolved in methanol 50 ml+1M NaOH 50 ml. The solution was heated to 50° C. for 15 h, extracted with 3×75 ml dichloromethane, and dried (MgSO4). Evaporating the solution and purification on silica gave 0.55 g (005).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[O:6][C:7]2[CH:24]=[CH:23][CH:22]=[CH:21][C:8]=2[C:9]=1[C:10](=[O:20])[C:11]1[CH:16]=[C:15]([I:17])[C:14]([OH:18])=[C:13]([I:19])[CH:12]=1)[CH2:2][CH2:3][CH3:4].C(=O)([O-])[O-].[K+].[K+].C([O:33][C:34](=[O:36])[CH3:35])C>CC(C)=O>[CH2:1]([C:5]1[O:6][C:7]2[CH:24]=[CH:23][CH:22]=[CH:21][C:8]=2[C:9]=1[C:10](=[O:20])[C:11]1[CH:12]=[C:13]([I:19])[C:14]([O:18][CH2:35][C:34]([OH:36])=[O:33])=[C:15]([I:17])[CH:16]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC(=C(C(=C1)I)O)I)=O)C=CC=C2
Name
Quantity
0.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 100 ml water
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the yellow rest was dissolved in methanol 50 ml+1M NaOH 50 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporating
CUSTOM
Type
CUSTOM
Details
the solution and purification on silica

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC(=C(C(=C1)I)OCC(=O)O)I)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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